molecular formula C24H21NO6 B6342850 Fmoc-5-amino-2,4-dimethoxy-benzoic acid CAS No. 1076196-98-9

Fmoc-5-amino-2,4-dimethoxy-benzoic acid

Cat. No. B6342850
CAS RN: 1076196-98-9
M. Wt: 419.4 g/mol
InChI Key: XBMMIJUPPGWWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-5-amino-2,4-dimethoxy-benzoic acid is a biochemical compound with the molecular formula C24H21NO6 and a molecular weight of 419.43 . It appears as a white powder .


Molecular Structure Analysis

The IUPAC name of Fmoc-5-amino-2,4-dimethoxy-benzoic acid is 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethoxybenzoic acid . The InChI code is 1S/C24H21NO6/c1-29-21-12-22(30-2)20(11-18(21)23(26)27)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27) .


Physical And Chemical Properties Analysis

Fmoc-5-amino-2,4-dimethoxy-benzoic acid has a melting point of 213-219 °C . It should be stored at 0-8°C .

Mechanism of Action

Target of Action

Fmoc-5-amino-2,4-dimethoxy-benzoic acid is a complex compound used in biochemical research

Mode of Action

The Fmoc group acts as a protective group for the amino acid during the synthesis process .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides, suggesting that they may play a role in protein synthesis and related biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 41943 , which may influence its absorption and distribution in the body.

Result of Action

Given its use in peptide synthesis, it may play a role in the formation of proteins and peptides .

Action Environment

The action environment of Fmoc-5-amino-2,4-dimethoxy-benzoic acid is typically a laboratory setting. The compound is stable at room temperature and should be stored at 0-8°C . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-29-21-12-22(30-2)20(11-18(21)23(26)27)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMMIJUPPGWWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155989
Record name 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-amino-2,4-dimethoxy-benzoic acid

CAS RN

1076196-98-9
Record name 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076196-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.